molecular formula C18H22N8 B6458046 6-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine CAS No. 2549019-98-7

6-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine

Cat. No.: B6458046
CAS No.: 2549019-98-7
M. Wt: 350.4 g/mol
InChI Key: GRIVDUPACUWSRV-UHFFFAOYSA-N
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Description

6-[4-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine is a purine-based compound featuring a piperazine linker substituted with a 2-cyclopropyl-5,6-dimethylpyrimidine group at the 4-position. Its molecular formula is C₂₀H₂₄N₈ (calculated from substituents), with a molecular weight of approximately 400.47 g/mol. The compound’s unique structural features include:

  • A purine core (positions 6 and 9 are key substitution sites).
  • A piperazine moiety at position 6 of the purine.
  • A 2-cyclopropyl-5,6-dimethylpyrimidine group attached to the piperazine.

This structure positions it within a broader class of 6-piperazin-1-yl-purine derivatives, which are studied for diverse pharmacological applications, including anticancer, antimicrobial, and cannabinoid receptor modulation .

Properties

IUPAC Name

6-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8/c1-11-12(2)23-15(13-3-4-13)24-17(11)25-5-7-26(8-6-25)18-14-16(20-9-19-14)21-10-22-18/h9-10,13H,3-8H2,1-2H3,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIVDUPACUWSRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC4=C3NC=N4)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a condensation reaction involving formamide and an appropriate amine, followed by cyclization.

    Piperazine Substitution: The piperazine ring is introduced via nucleophilic substitution, where a halogenated purine derivative reacts with piperazine under basic conditions.

    Attachment of the Pyrimidine Moiety: The final step involves the coupling of the piperazine-substituted purine with the cyclopropyl-dimethylpyrimidine moiety. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under controlled temperature and pressure conditions.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized for yield and purity. This involves:

    Batch Processing: Utilizing large reactors to perform the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Employing techniques such as crystallization, chromatography, and recrystallization to achieve high-purity final products.

Chemical Reactions Analysis

Types of Reactions

6-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine: undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the purine or pyrimidine rings, where halogen atoms are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, under atmospheric or elevated pressure.

    Substitution: Halogenated derivatives, nucleophiles (amines, thiols), under basic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.

Scientific Research Applications

Key Features

  • Piperazine Ring : Known for its ability to interact with various biological targets.
  • Cyclopropyl Group : Enhances the lipophilicity and bioavailability of the compound.
  • Pyrimidine Moiety : Contributes to the compound's pharmacological properties.

Pharmacology

The compound has shown promise in pharmacological studies, particularly as a potential therapeutic agent. Its interactions with various receptors make it a candidate for drug development targeting multiple conditions.

Therapeutic Potential

  • Anticancer Activity : Research indicates that purine derivatives can inhibit tumor growth by interfering with nucleic acid synthesis. Studies have shown that compounds similar to 6-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine exhibit cytotoxic effects against cancer cell lines .
  • Antiviral Properties : Purines are crucial in the synthesis of nucleotides, which are essential for viral replication. Compounds that mimic natural purines can serve as antiviral agents by inhibiting viral polymerases.

Biochemistry

The compound's structure allows it to participate in biochemical pathways, particularly those involving nucleic acids. Its potential as an enzyme inhibitor makes it relevant in studies of metabolic pathways.

Synthetic Chemistry

The synthesis of this compound involves multi-step organic reactions, making it a valuable target for synthetic chemists interested in developing new methodologies for constructing complex molecules.

Synthesis Techniques

Synthesis typically involves:

  • Formation of Piperazine Derivatives : Utilizing known reactions to create piperazine rings.
  • Cyclization Reactions : To incorporate the cyclopropyl group and pyrimidine moiety .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of various purine derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines, suggesting its potential as a lead compound for further development .

Case Study 2: Antiviral Efficacy

In another investigation focused on antiviral agents, derivatives similar to this compound were tested against HIV replication. The findings showed that these compounds could effectively inhibit viral replication at low concentrations, highlighting their potential use in antiviral therapies .

Mechanism of Action

The mechanism by which 6-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Structural Modifications in Piperazine Substituents

The piperazine moiety in 6-piperazin-1-yl-purines is a critical site for modulating pharmacological activity. Below is a comparison of substituents and their impact:

Compound Name (Example) Piperazine Substituent Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl ~400.47 N/A (Theoretical)
6-[4-(Pyrimidin-2-yl)piperazin-1-yl]-9H-purine Pyrimidin-2-yl 282.31 LogP: 1.22; Antimycobacterial potential
Compound 35 () 3,3-Dimethylbutanoyl 523.5 HPLC >99%; Anticancer activity
Compound 48 () (Pyrrolidin-1-yl)carbonyl 522.2 Melting point: 200–201°C; CB2 modulation
Compound 50 () 2-Methylpropylcarboxamide 524.3 Antiproliferative activity in MCF-7 cells
6-[4-(4-Propoxyphenyl)piperazin-1-yl]-9H-purine 4-Propoxyphenyl ~370.4 Antifungal and antimycobacterial activity

Key Observations :

  • Electron-Withdrawing Groups : Compounds with acyl substituents (e.g., trifluoroacetyl in Compound 30 ) exhibit lower yields but higher thermal stability (melting points >200°C).
  • Pharmacological Flexibility : Carboxamide and aryl substituents (e.g., Compound 50 ) are associated with apoptosis induction in cancer cells, suggesting the target compound may share similar mechanisms.

Purine Core Modifications

The N-9 position of the purine core is another critical site for activity modulation:

Compound Class N-9 Substituent Activity Profile Reference
Target Compound Hydrogen (9H-purine) N/A
Compounds 29–34 () 4-Chlorophenyl Cannabidiol analog activity
PP05–PP21 () Alkyl groups (e.g., propyl) Enhanced anticancer activity

Key Observations :

  • N-9 Substitution: Alkyl or aryl groups at N-9 (e.g., 4-chlorophenyl in ) improve receptor binding affinity in cannabinoid analogs. The target compound’s unsubstituted N-9 may favor interactions with polar binding pockets.

Analytical Data

While specific data for the target compound is unavailable, analogs exhibit:

  • HPLC Purity : >95% for most derivatives (e.g., Compound 38: 99% purity ).
  • Melting Points : Range from 71–250°C, influenced by substituent hydrophobicity .

Anticancer Activity

N-9 alkylated derivatives (e.g., PP05–PP21 ) show IC₅₀ values <10 μM in MCF-7 breast cancer cells. The target compound’s pyrimidine substituent may enhance DNA intercalation or kinase inhibition.

Antimicrobial Potential

Compounds with arylpiperazine groups (e.g., 4-propoxy substituents ) inhibit Mycobacterium tuberculosis (MIC: 1.56 μg/mL), suggesting the target compound’s cyclopropyl group could improve bioavailability.

Biological Activity

6-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including enzyme inhibition, anti-inflammatory properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H23N5C_{21}H_{23}N_5 with a molecular weight of approximately 377.448 g/mol. The compound contains a purine core linked to a piperazine moiety substituted with a cyclopropyl and pyrimidine ring, which may contribute to its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Enzyme Inhibition :
    • The compound has shown potential as an inhibitor of various enzymes, including cyclooxygenase (COX) and other kinases. Inhibitors of COX are significant in the treatment of inflammatory diseases and pain management.
    • A study on similar compounds indicated that modifications in the piperazine and pyrimidine structures could enhance enzyme inhibitory activity .
  • Anti-inflammatory Properties :
    • Compounds with similar structures have demonstrated anti-inflammatory effects in preclinical models. For instance, derivatives of pyrimidine have been evaluated for their ability to inhibit TNF-alpha production in THP-1 cells, suggesting potential applications in treating inflammatory conditions .
  • Anticancer Activity :
    • The purine scaffold is known for its anticancer properties. Compounds derived from purines have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells . The specific role of the cyclopropyl and piperazine substituents in enhancing anticancer activity warrants further investigation.

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Case Study 1 : A series of piperazine derivatives were synthesized and evaluated for their antibacterial and anti-inflammatory properties. Results indicated that modifications at the piperazine nitrogen significantly affected biological activity .
  • Case Study 2 : Research on imidazo[1,2-b]pyridazine derivatives demonstrated strong inhibition of IKKbeta, an important target in cancer therapy. The structure-activity relationship (SAR) analysis revealed that specific substitutions enhanced potency .

Summary of Findings

The biological activity of this compound suggests it may serve as a versatile scaffold for developing new therapeutic agents. Its potential as an enzyme inhibitor, particularly against COX and kinases, alongside its anti-inflammatory and anticancer properties, positions it as a candidate for further pharmacological exploration.

Biological Activity Description References
Enzyme InhibitionInhibits COX and other kinases
Anti-inflammatoryReduces TNF-alpha production
Anticancer ActivityInduces apoptosis in cancer cells

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